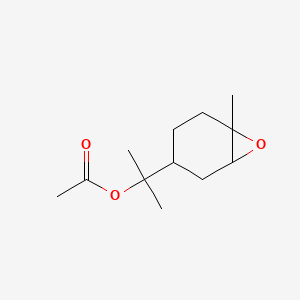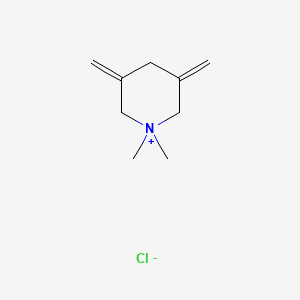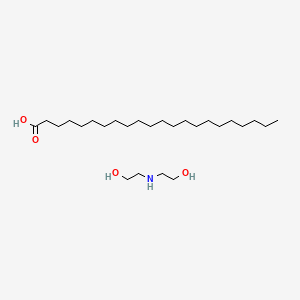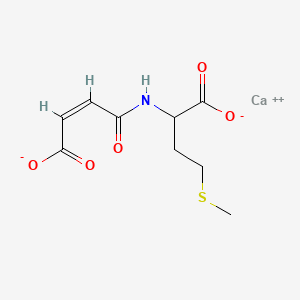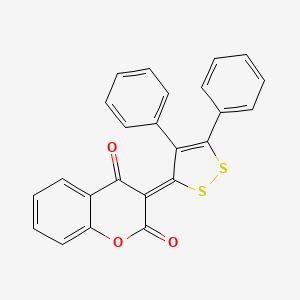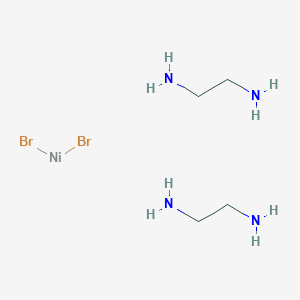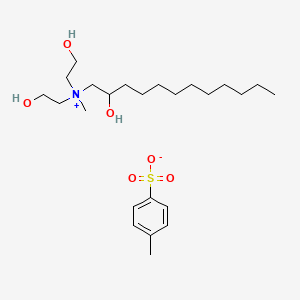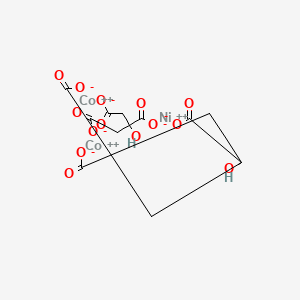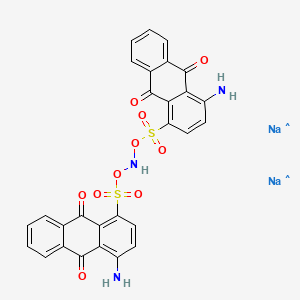
Disodium 1,1'-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of two sodium ions, an imino group, and multiple aromatic rings with sulphonate groups. This compound is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) typically involves the reaction of 4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid with an appropriate imino compound under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of sodium hydroxide to facilitate the formation of the disodium salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain consistent reaction parameters. The final product is purified through crystallization or filtration techniques to achieve the required purity standards.
化学反応の分析
Types of Reactions
Disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often involving the use of strong oxidizing agents.
Reduction: Reduction reactions can convert the compound to its reduced forms, typically using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in various substituted aromatic compounds.
科学的研究の応用
Disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism by which disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- Disodium 4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate
- Disodium iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate)
- Disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate)
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making disodium 1,1’-iminobis(4-amino-9,10-dihydro-9,10-dioxoanthracenesulphonate) distinct in its applications and effects.
特性
CAS番号 |
85305-22-2 |
|---|---|
分子式 |
C28H17N3Na2O10S2 |
分子量 |
665.6 g/mol |
InChI |
InChI=1S/C28H17N3O10S2.2Na/c29-17-9-11-19(23-21(17)25(32)13-5-1-3-7-15(13)27(23)34)42(36,37)40-31-41-43(38,39)20-12-10-18(30)22-24(20)28(35)16-8-4-2-6-14(16)26(22)33;;/h1-12,31H,29-30H2;; |
InChIキー |
DWIJVXGEELMOKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)S(=O)(=O)ONOS(=O)(=O)C4=C5C(=C(C=C4)N)C(=O)C6=CC=CC=C6C5=O)N.[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


